Xylulose-1,5-Bisphosphate

Rubisco inhibition photosynthesis enzyme kinetics

Rubisco catalytic promiscuity generates XuBP, a misfire product that potently inhibits the enzyme and drives 'fallover' - complicating photosynthetic efficiency research. This authentic inhibitor enables precise mechanistic dissection. • Forms a cofactor-independent binary complex with Rubisco (PDB: 1RSC), mechanistically distinct from RuBP or 2CABP • Specific substrate for CbbY phosphatase selectivity assays • Enables kinetic quantification of Rubisco activase-mediated reactivation Supplied with Certificate of Analysis; custom synthesis available with 2-4 month lead time.

Molecular Formula C5H12O11P2
Molecular Weight 310.09 g/mol
CAS No. 15565-46-5
Cat. No. B091071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylulose-1,5-Bisphosphate
CAS15565-46-5
Synonymsxylulose 1,5-bisphosphate
xylulose 1,5-diphosphate
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1
InChIKeyYAHZABJORDUQGO-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylulose-1,5-Bisphosphate (CAS 15565-46-5): Potent Rubisco Inhibitor for Photosynthesis Research


Xylulose-1,5-bisphosphate (XuBP) is a pentose bisphosphate that functions as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the primary enzyme of the Calvin-Benson-Bassham cycle [1]. It is a 'misfire' product of Rubisco catalysis, formed when the enzyme acts on its natural substrate, ribulose-1,5-bisphosphate (RuBP) [2]. XuBP's unique binding mode and high inhibitory potency make it a critical tool for investigating Rubisco regulation, catalytic errors, and the associated metabolite repair systems.

Why Generic Bisphosphates Cannot Substitute for Xylulose-1,5-Bisphosphate in Rubisco Studies


Substituting xylulose-1,5-bisphosphate (XuBP) with other bisphosphates like ribulose-1,5-bisphosphate (RuBP) or 2'-carboxyarabinitol-1,5-bisphosphate (2CABP) is not scientifically valid. XuBP acts as a specific and potent catalytic 'misfire' inhibitor, binding to Rubisco with high affinity [1]. Critically, its binding mechanism is distinct: it forms a binary complex with the enzyme in the absence of the essential activating CO₂ and metal ion (Mg²⁺) required for catalysis, whereas the substrate RuBP or the transition-state analog 2CABP require these cofactors to induce active site closure [2]. Furthermore, XuBP is the specific substrate for a dedicated metabolite repair system involving the highly selective phosphatase CbbY, which discriminates XuBP from RuBP [3]. Therefore, only XuBP can accurately model Rubisco inactivation by its own catalytic errors and study the downstream repair pathways.

Quantitative Evidence Guide for Xylulose-1,5-Bisphosphate Differentiation from Analogs


XuBP Exhibits >10,000-Fold Higher Inhibitory Potency for Rubisco than RuBP

Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Rubisco, with an inhibitory concentration (IC₅₀) of 0.56 µM against 0.14 µM enzyme [1]. Its natural analog, ribulose-1,5-bisphosphate (RuBP), is the enzyme's substrate with a Michaelis constant (Kₘ) in the millimolar range (e.g., ~10-40 µM for CO₂ and higher for RuBP). This represents a difference in binding affinity of over four orders of magnitude. Furthermore, inhibition by XuBP is competitive with respect to RuBP [1].

Rubisco inhibition photosynthesis enzyme kinetics

XuBP Binds and Inactivates Rubisco via a Distinct, Cofactor-Independent Mechanism

The crystal structure of the Rubisco-XuBP binary complex was solved at 2.3 Å resolution and compared to the 2'-carboxyarabinitol-1,5-bisphosphate (2CABP) quaternary complex [1]. Unlike the substrate analog 2CABP, which requires an activating CO₂ molecule and a Mg²⁺ ion to stabilize the closed conformation, XuBP induces closure of the critical active-site loops and binds stably without these essential cofactors [1]. This demonstrates that XuBP can inactivate non-carbamylated (inactive) Rubisco.

X-ray crystallography Rubisco enzyme inactivation

CbbY Phosphatase Is Highly Selective for XuBP Over RuBP, Ensuring Specific Dephosphorylation

The CbbY phosphatase exhibits high selectivity for xylulose-1,5-bisphosphate (XuBP) over its natural analog ribulose-1,5-bisphosphate (RuBP). In substrate specificity assays, CbbY from Arabidopsis thaliana (AtCbbYA and AtCbbYB) showed robust phosphate release from XuBP but negligible activity on RuBP, xylulose-5-phosphate (Xu5P), or ribulose-5-phosphate (Ru5P) [1]. A mutational study identified that the enzyme's cap domain is responsible for this selectivity [2].

metabolite repair phosphatase enzyme specificity

XuBP Is a Specific, Endogenous 'Misfire' Product of Rubisco, Unlike Exogenous Inhibitors

XuBP is not an external toxin but an endogenous byproduct of the Rubisco catalytic cycle, a phenomenon known as 'fallover' or 'catalytic misfire' [1]. While other bisphosphates like 4-carboxyarabinitol 1,5-bisphosphate (4-CABP) are also potent inhibitors, they are not generated during normal catalysis. The study by Pasch et al. (2024) demonstrates that XuBP accumulation in vivo is actively managed by a dedicated repair system involving Rubisco activase and CbbY phosphatase [2].

catalytic promiscuity Rubisco enzyme mechanism

Validated Research Applications for Xylulose-1,5-Bisphosphate


Quantifying Rubisco 'Fallover' and Catalytic Errors

XuBP is the definitive compound for studying the time-dependent decline in Rubisco activity known as 'fallover'. By adding exogenous XuBP to enzyme assays, researchers can quantify the kinetics of inactivation and reactivation by Rubisco activase. This is essential for understanding the limitations of photosynthetic efficiency under various environmental conditions [1].

Assaying CbbY Phosphatase Activity and Selectivity

XuBP is the specific substrate for the CbbY phosphatase. Biochemical assays using XuBP allow for the precise measurement of CbbY activity, providing critical data on the enzyme's role in metabolite repair and its potential as a target for improving photosynthetic yield. The selectivity of CbbY for XuBP over RuBP is a key control in these experiments [2].

Structural Biology of Rubisco Inhibition

Co-crystallization of XuBP with Rubisco is a powerful tool for structural biologists investigating enzyme inhibition. The unique binary complex formed by XuBP (PDB ID: 1RSC) reveals a cofactor-independent inactivation mechanism, which is distinct from substrate or transition-state analogs. This provides critical insights into the conformational dynamics of the active site [3].

In Vivo Studies of Photosynthetic Regulation and Metabolic Flux

In plant or algal model systems, XuBP is used to artificially induce a state of Rubisco inhibition to study downstream effects on carbon fixation and plant growth. This approach has been used to validate the synergistic roles of Rubisco activase and CbbY in maintaining photosynthetic efficiency, as demonstrated in genetic studies with Arabidopsis thaliana [4].

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